molecular formula C18H11Br2N B1375368 3-Bromo-9-(4-bromophenyl)-9H-carbazole CAS No. 1226860-66-7

3-Bromo-9-(4-bromophenyl)-9H-carbazole

Cat. No. B1375368
CAS RN: 1226860-66-7
M. Wt: 401.1 g/mol
InChI Key: ZUNLPNWEQKBULG-UHFFFAOYSA-N
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Description

3-Bromo-9-(4-bromophenyl)-9H-carbazole, commonly referred to as 3-Bromo-9, is a novel synthetic compound with a wide range of applications in the scientific research community. It is a heterocyclic aromatic compound that exhibits strong fluorescence properties, making it an ideal reagent for studying the structure and function of proteins and other biomolecules. In addition, 3-Bromo-9 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Scientific Research Applications

Luminescence and Structural Analysis

  • Synthesis and Characterization : Biphenyl carbazole derivatives, including 3-Bromo-9-(4-bromophenyl)-9H-carbazole, have been synthesized and characterized for their crystal structures, luminescence, and thermal properties. These compounds exhibit high thermal stabilities and are characterized by distinct luminescence properties, as demonstrated in a study that analyzed their UV-Vis spectra, elemental analyses, and single-crystal X-ray diffraction (Tang et al., 2021).

Material Sciences and Organic Electronics

  • Electrochromic Polymers : Carbazole derivatives, including 3-Bromo-9-(4-bromophenyl)-9H-carbazole, have been used in the synthesis of electrochromic polymers. These polymers exhibit high coloration efficiency and are promising for applications in electrochromic materials due to their good solubility, film-forming ability, and thermal stability (Zhang et al., 2019).

  • Blue Light Emitters : Research has explored the use of carbazole derivatives for the development of organic blue light emitters. These compounds, when modified with bromo and other substituents, demonstrate potential for use in organic light-emitting diodes (OLEDs) (Li et al., 2022).

  • Data Storage Devices : Novel asymmetric diamines derived from carbazole, including 3-Bromo-9-(4-bromophenyl)-9H-carbazole, have been used to create tristable electrical conductivity switching in polyimides. These materials exhibit memory effects and are promising for applications in data storage devices due to their excellent solubility and thermal stability (Zhao et al., 2016).

Biological and Environmental Studies

  • Molecular Docking for Toxicity Prediction : Molecular docking studies involving polyhalogenated carbazoles, including 3-Bromo variants, have been used to predict their potential toxicity as endocrine disruptors. Such studies are crucial for understanding the environmental and health impacts of these compounds (Armas & Apodaca, 2022).

  • Antimicrobial Activities : Carbazole derivatives have been investigated for their antimicrobial properties. This research is significant in the context of developing new pharmaceuticals and understanding the biological activities of these compounds (Salih et al., 2016).

properties

IUPAC Name

3-bromo-9-(4-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNLPNWEQKBULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226860-66-7
Record name 3-Bromo-9-(4-bromophenyl)-9H-carbazole
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